(E)-N-[(2S)-2-[hydroxy(nitroso)amino]-3-methylbutyl]but-2-enamide
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Overview
Description
The compound with the identifier (E)-N-[(2S)-2-[hydroxy(nitroso)amino]-3-methylbutyl]but-2-enamide is known as 1,3-Dimethyl-2-imidazolidinone. It is a cyclic urea used primarily as a high-boiling polar aprotic solvent. This compound is colorless and highly polar, with excellent thermal and chemical stability. It is often used in various industrial applications, including detergents, dyestuffs, electronic materials, and polymer manufacturing .
Preparation Methods
1,3-Dimethyl-2-imidazolidinone can be synthesized from 1,2-dimethylethylenediamine by reacting it with phosgene. This reaction involves the formation of a cyclic structure, resulting in the production of 1,3-Dimethyl-2-imidazolidinone . The reaction conditions typically require anhydrous conditions to prevent the hydrolysis of phosgene.
Chemical Reactions Analysis
1,3-Dimethyl-2-imidazolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Scientific Research Applications
1,3-Dimethyl-2-imidazolidinone has several scientific research applications:
Chemistry: It is used as a solvent in organic synthesis due to its high polarity and stability.
Biology: This compound is used in biological studies to investigate its effects on various biological systems.
Medicine: It is explored for potential therapeutic applications, including drug delivery systems.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-imidazolidinone involves its ability to act as a solvent, facilitating various chemical reactions by dissolving reactants and stabilizing transition states. Its high polarity allows it to interact with a wide range of chemical species, enhancing reaction rates and yields .
Comparison with Similar Compounds
1,3-Dimethyl-2-imidazolidinone is similar to other cyclic ureas such as 1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one and 1,3-Dimethyl-2-imidazolidinethione. it is unique due to its high boiling point and excellent thermal stability, making it suitable for high-temperature applications. Similar compounds include:
- 1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one
- 1,3-Dimethyl-2-imidazolidinethione .
Properties
IUPAC Name |
(E)-N-[(2S)-2-[hydroxy(nitroso)amino]-3-methylbutyl]but-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-4-5-9(13)10-6-8(7(2)3)12(15)11-14/h4-5,7-8,15H,6H2,1-3H3,(H,10,13)/b5-4+/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUBKTNNXRFHFD-WTSVBCDHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC(C(C)C)N(N=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC[C@H](C(C)C)N(N=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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